molecular formula C28H29N3O2 B2450731 1-benzyl-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 862828-41-9

1-benzyl-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2450731
CAS No.: 862828-41-9
M. Wt: 439.559
InChI Key: MMFOYVRYYQURAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a pyrrolidinone ring, and a dimethylphenoxyethyl side chain. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

1-benzyl-4-[1-[2-(3,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O2/c1-20-14-21(2)16-24(15-20)33-13-12-31-26-11-7-6-10-25(26)29-28(31)23-17-27(32)30(19-23)18-22-8-4-3-5-9-22/h3-11,14-16,23H,12-13,17-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFOYVRYYQURAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include anhydrous aluminum chloride, benzoyl chloride, and various solvents such as dichloromethane and ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

1-benzyl-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-benzyl-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit bacterial cell division by targeting key proteins involved in the process .

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride
  • 1-benzyl-3,5-bis(3-chlorobenzylidene)-4-piperidinone
  • 1-benzyl-1H-1,2,3-triazole derivatives

Uniqueness

1-benzyl-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is unique due to its specific combination of functional groups and structural features. The presence of the benzimidazole core and the dimethylphenoxyethyl side chain imparts distinct biological activities and chemical reactivity compared to similar compounds .

Biological Activity

1-benzyl-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a synthetic compound that exhibits a complex structure featuring a benzyl group, a pyrrolidinone ring, and a benzodiazole moiety. The unique combination of these structural elements contributes to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C28H29N3O2, with a molecular weight of approximately 439.56 g/mol. The presence of the 3,5-dimethylphenoxy group enhances its lipophilicity, facilitating interactions with biological membranes and potentially influencing its pharmacokinetic properties.

Biological Activity Overview

Research indicates that compounds with similar structures to 1-benzyl-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one exhibit various biological activities. Key areas of interest include:

  • Anticancer Activity : Compounds with related structures have shown promising results in inhibiting cancer cell proliferation.
  • Autophagy Modulation : Some derivatives have been identified as modulators of autophagy, impacting cellular metabolism and survival pathways.
  • Antimicrobial Properties : Certain analogs demonstrate antimicrobial effects, which could be beneficial in treating infections.

Comparative Analysis of Similar Compounds

A comparative analysis highlights the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-oneSimilar benzodiazole and pyrrolidinone structureAnticancer activity
3-(5-Benzyl-1,3,4-oxadiazol-2-yl)-1-(2-pyrrolidin-1-yethyl)-1H-indoleContains oxadiazole instead of benzodiazoleAntimicrobial properties
N-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethoxy)phenyl]propaneBenzimidazole derivativePotassium channel inhibition

These compounds underscore the potential therapeutic applications of 1-benzyl-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one due to its distinct functional groups.

Mechanistic Insights

Recent studies have explored the mechanisms underlying the biological activities of related compounds. For instance, certain derivatives have been shown to reduce mTORC1 activity and increase autophagy at basal levels. This modulation is significant because it may lead to enhanced anticancer effects by disrupting autophagic flux under nutrient-restricted conditions .

Case Study: Autophagy Modulation

In experiments involving pancreatic cancer cell lines (MIA PaCa-2), selected compounds demonstrated submicromolar antiproliferative activity. These compounds were found to disrupt autophagic flux by interfering with mTORC1 reactivation during starvation/refeed cycles. This suggests that they could represent a new class of autophagy modulators with potent anticancer activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-benzyl-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Utilize substituted benzaldehyde derivatives and amino-triazole precursors in ethanol with glacial acetic acid as a catalyst. Reflux for 4 hours under anhydrous conditions to form the benzodiazole core .
  • Step 2 : Introduce the phenoxyethyl side chain via nucleophilic substitution. Use potassium carbonate as a base in DMF at 150°C for 20 hours to ensure alkylation efficiency .
  • Optimization : Monitor reaction progress via TLC, and purify intermediates by recrystallization (e.g., DMF/EtOH mixtures). Adjust stoichiometry to minimize byproducts like unreacted aldehydes .

Q. How should researchers characterize the compound’s structure using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR Analysis : Assign peaks using 1H^1H- and 13C^{13}C-NMR to confirm the pyrrolidin-2-one ring, benzodiazole protons, and phenoxyethyl substituents. Compare chemical shifts with analogous compounds (e.g., δ 7.35–7.29 ppm for aromatic protons) .
  • X-ray Crystallography : Use SHELXL for refinement. Key parameters: R1 < 0.05, wR2 < 0.10. Validate hydrogen bonding and π-stacking interactions in the crystal lattice .

Q. What protocols are effective for assessing the compound’s purity and stability?

  • Methodology :

  • HPLC : Employ a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient (20–80% over 15 min). Monitor retention times and peak symmetry .
  • Stability Testing : Store the compound at 4°C in inert atmospheres. Perform accelerated degradation studies under UV light and humidity (40°C/75% RH) for 28 days .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

  • Methodology :

  • Modular Design : Replace the phenoxyethyl group with bulkier substituents (e.g., 2,4-dichlorophenoxy) to assess steric effects on receptor binding .
  • Enzymatic Assays : Test inhibitory activity against kinases or proteases using fluorescence-based assays (e.g., ATP depletion for IC50_{50} determination). Compare with reference inhibitors like SB 239063 .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., docking vs. bioactivity)?

  • Methodology :

  • Multiconformational Docking : Use AutoDock Vina to account for ligand flexibility. Validate with MD simulations (50 ns trajectories) to assess binding mode stability .
  • Experimental Validation : Synthesize and test high-scoring virtual hits. For discrepancies, re-evaluate force field parameters or solvent effects in simulations .

Q. How can researchers design robust biological assays to evaluate antimicrobial or anticancer activity?

  • Methodology :

  • Antimicrobial Testing : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .
  • Cytotoxicity Assays : Employ MTT/WST-1 protocols on cancer cell lines (e.g., HeLa, MCF-7). Normalize data to untreated controls and validate with flow cytometry for apoptosis/necrosis .

Q. What analytical approaches identify and quantify degradation products under stressed conditions?

  • Methodology :

  • LC-HRMS : Use a Q-TOF mass spectrometer in positive ion mode. Fragment ions (m/z 100–800) help identify hydrolyzed or oxidized derivatives .
  • Forced Degradation : Expose the compound to 0.1 M HCl/NaOH (hydrolysis) and 3% H2_2O2_2 (oxidation). Correlate degradation pathways with Arrhenius kinetics for shelf-life prediction .

Methodological Considerations Table

Research Aspect Key Techniques Critical Parameters References
SynthesisReflux alkylation, nucleophilic substitutionCatalyst (glacial acetic acid), solvent (DMF)
Structural Elucidation1H^1H-NMR, SHELXL refinementR1 < 0.05, δ 7.35–7.29 ppm (aromatic protons)
Bioactivity ScreeningMIC assays, MTT/WST-1IC50_{50} ≤ 10 µM, p < 0.05 vs. controls
Stability AnalysisLC-HRMS, forced degradationDegradation < 5% after 28 days at 40°C/75% RH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.